![molecular formula C29H30N4O7 B2741867 4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide CAS No. 1184992-93-5](/img/structure/B2741867.png)
4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[6,7-dimethoxy-1-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-methylbenzamide is a useful research compound. Its molecular formula is C29H30N4O7 and its molecular weight is 546.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in studies focusing on the synthesis of complex quinazoline derivatives and related heterocyclic compounds. Research in this area includes the development of novel synthetic routes for derivatives of 1,2,3,4-tetrahydro-4-oxoquinazoline and their potential biological activities. For example, research on the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines showcases the compound's relevance in the creation of novel chemical entities with potential pharmacological properties (White & Baker, 1990).
Biological Activity and Potential Therapeutic Applications
The compound is also part of research aimed at discovering new therapeutic agents, with studies exploring its role as a ligand for biological receptors such as the sigma-2 receptor. This research highlights the compound's potential in developing radiolabeled analogues for in vitro studies, aiding in the understanding of receptor pharmacology and contributing to the discovery of new drugs with specific receptor affinities (Xu et al., 2005).
Pharmacological Research
Further pharmacological research includes the exploration of quinazoline derivatives as potent apoptosis inducers and anticancer agents. These studies focus on the structural modification of quinazoline compounds to enhance their anticancer activity and blood-brain barrier penetration, demonstrating the compound's significance in the development of new anticancer therapies (Sirisoma et al., 2009).
properties
IUPAC Name |
4-[[6,7-dimethoxy-1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxo-6H-quinazolin-1-ium-3-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O7/c1-30-27(35)20-10-8-18(9-11-20)16-33-28(36)22-13-24(39-3)25(40-4)14-23(22)32(29(33)37)17-26(34)31-15-19-6-5-7-21(12-19)38-2/h5-14,24H,15-17H2,1-4H3,(H-,30,31,34,35)/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXYIHBIXCQNAC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(C(=CC3=[N+](C2=O)CC(=O)NCC4=CC(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N4O7+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2741784.png)
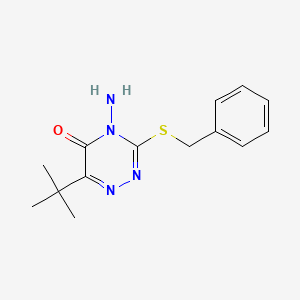
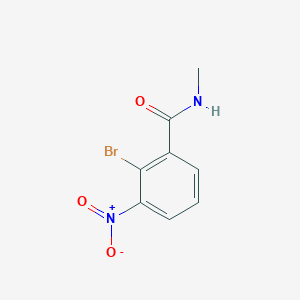
![N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2741787.png)


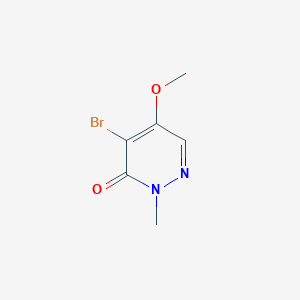

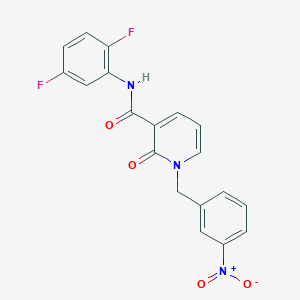

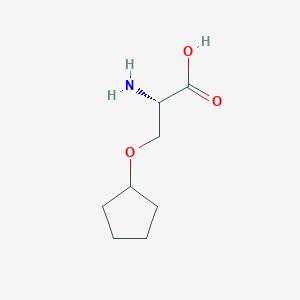
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)

![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2741807.png)